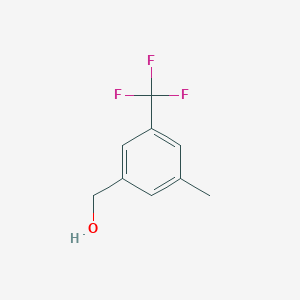

3-Methyl-5-(trifluoromethyl)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-methyl-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZONWVUWCPMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379615 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116070-38-3 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Chemistry

Development of Advanced Synthetic Routes to 3-Methyl-5-(trifluoromethyl)benzyl alcohol

The synthesis of this compound can be approached through several strategic pathways, each offering distinct advantages in terms of starting material availability, reaction efficiency, and scalability. These routes primarily involve the transformation of precursor carbonyl compounds, the application of organometallic reagents, and the potential for enantioselective synthesis of chiral analogues.

Strategies Involving Precursor Carbonyl Compounds (e.g., benzylic aldehydes)

A primary and straightforward method for the synthesis of this compound involves the reduction of the corresponding benzaldehyde, 3-methyl-5-(trifluoromethyl)benzaldehyde. This transformation is a fundamental reaction in organic chemistry, typically achieved with high efficiency using common reducing agents.

One such established method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727). For a structurally similar compound, 3,5-bis(trifluoromethyl)benzaldehyde, the reduction to its corresponding benzyl (B1604629) alcohol is achieved by dissolving the aldehyde in methanol, followed by the addition of NaBH₄. The reaction proceeds smoothly, and after workup, the desired benzyl alcohol is obtained. guidechem.com This method is widely applicable to a variety of substituted benzaldehydes due to the mild nature of the reducing agent and the operational simplicity of the procedure.

Table 1: Key Reagents for the Reduction of Substituted Benzaldehydes

| Reagent | Solvent | Typical Reaction Conditions |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Room temperature |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran | 0 °C to room temperature |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl acetate | Room temperature, atmospheric or elevated pressure |

Utilization of Organometallic Reagents (e.g., Grignard reactions from substituted halobenzenes)

Organometallic reagents, particularly Grignard reagents, provide a powerful tool for the construction of carbon-carbon bonds and are instrumental in the synthesis of benzyl alcohols from haloaromatic precursors. The synthesis of this compound can be envisioned through the reaction of a Grignard reagent derived from a 1-halo-3-methyl-5-(trifluoromethyl)benzene with a suitable formylating agent.

A process for the preparation of the related compound 3,5-bis(trifluoromethyl)benzylalcohol involves the formation of a 3,5-bis(trifluoromethyl)-phenyl magnesium halide from the corresponding 3,5-bis(trifluoromethyl)-halobenzene. This Grignard reagent is then reacted with solid paraformaldehyde to yield the desired benzyl alcohol. google.com This synthetic strategy is advantageous as it allows for the construction of the benzyl alcohol functionality directly from a readily available haloaromatic compound. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF). google.com

Enantioselective Synthesis for Chiral Derivatives (drawing on (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol synthesis)

While this compound itself is achiral, the synthesis of chiral derivatives, such as α-substituted analogues, is of significant interest. Methodologies for the enantioselective synthesis of structurally related chiral benzylic alcohols can provide valuable insights into potential strategies. The synthesis of (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol, a key chiral intermediate for various pharmaceuticals, has been extensively studied and offers several effective enantioselective approaches. researchgate.netresearchgate.netnih.govsenovaph.com

One prominent method is the asymmetric reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. This can be achieved with high enantioselectivity using biocatalysis. For instance, whole cells of Leifsonia xyli have been used to catalyze the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol with high yield and excellent enantiomeric excess. nih.gov Another biocatalytic approach involves the enzyme-catalyzed enantioselective transesterification of the racemic alcohol using lipases, such as Candida antarctica lipase-B (CAL-B), to resolve the enantiomers. researchgate.net

Alternatively, asymmetric transfer hydrogenation using transition metal catalysts provides a powerful chemical method. A process utilizing a rhodium or ruthenium catalyst with a chiral ligand in the presence of an alcohol as the hydrogen source can effectively reduce 3,5-bis(trifluoromethyl)acetophenone to the (R)-enantiomer. google.com These established enantioselective methods for a closely related substrate highlight the potential for developing similar strategies for chiral derivatives of this compound.

Table 2: Enantioselective Methods for the Synthesis of Chiral Benzylic Alcohols

| Method | Catalyst/Enzyme | Chiral Source |

| Asymmetric Reduction | Whole cells (Leifsonia xyli) | Biocatalyst |

| Enzymatic Resolution | Candida antarctica lipase-B (CAL-B) | Biocatalyst |

| Asymmetric Transfer Hydrogenation | Rhodium or Ruthenium complex | Chiral Ligand |

Optimization of Reaction Conditions and Yields for Industrial Scalability

For the large-scale production of this compound, the optimization of reaction conditions to maximize yield, minimize waste, and ensure operational safety is paramount. The principles of green chemistry, such as the use of efficient catalysts, readily available and non-hazardous reagents, and simple purification procedures, are key considerations.

Drawing parallels from the industrial synthesis of related compounds, a process for preparing m-trifluoromethyl-benzyl-alcohol from m-trifluoromethylhalogenobenzyl and sodium acetate in a fatty alcohol solvent has been developed with high yields, simple and safe operation, and the ability to recycle the solvent, making it suitable for industrial production. The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion of the starting material. This approach highlights the importance of process optimization for achieving cost-effective and environmentally friendly manufacturing.

Chemical Transformations and Functional Group Interconversions of this compound

The hydroxyl group of this compound is a versatile functional handle that can be readily converted into other functional groups, significantly expanding its utility as a synthetic intermediate. Halogenation reactions are a particularly important class of transformations for this compound.

Halogenation Reactions (e.g., conversion to corresponding benzyl halides)

The conversion of this compound to the corresponding benzyl halides, such as the chloride or bromide, is a crucial transformation for subsequent nucleophilic substitution reactions. Several methods are available for this conversion.

A common method for the synthesis of benzyl bromides from benzyl alcohols is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and a halogen source like carbon tetrabromide (CBr₄). This reaction is effective for converting 3,5-bis(trifluoromethyl)benzyl alcohol to 3,5-bis(trifluoromethyl)benzyl bromide. guidechem.com

Alternatively, direct halogenation using hydrohalic acids is a viable route. For instance, 3,5-bis(trifluoromethyl)benzylalcohol can be subjected to a halogenation reaction with aqueous hydrochloric acid or hydrobromic acid, optionally in the presence of sulfuric acid, to yield the corresponding benzyl halide. google.com This method offers a more direct and atom-economical approach to the desired benzyl halides.

Table 3: Reagents for the Halogenation of Benzyl Alcohols

| Target Halide | Reagents |

| Benzyl Bromide | Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄) |

| Benzyl Chloride | Thionyl chloride (SOCl₂) |

| Benzyl Halide (Cl or Br) | Aqueous Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) |

Dehydrogenation and Oxidation Pathways

The transformation of benzyl alcohols into aldehydes and carboxylic acids is a fundamental process in organic synthesis. For this compound, these pathways involve the removal of hydrogen from the benzylic carbon.

Dehydrogenation: Acceptorless dehydrogenation represents a green chemical approach, generating hydrogen gas as the only byproduct. Such processes often employ transition metal catalysts and proceed under neutral conditions. While specific studies on this compound are not prevalent, analogous dehydrogenations of benzyl alcohol are well-documented, often as part of tandem reactions like dehydrogenation-Knoevenagel condensation. researchgate.net These reactions typically require a bifunctional catalyst capable of both dehydrogenating the alcohol to an aldehyde and catalyzing the subsequent condensation step. researchgate.net

Oxidation: More conventional oxidation pathways utilize stoichiometric amounts of oxidizing agents. A variety of reagents can be employed for the selective oxidation of benzyl alcohols. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is an effective oxidant that can convert benzyl alcohols to benzaldehydes with high selectivity when the reaction is performed in a solvent like dichloromethane. researchgate.net The reaction is typically rapid, occurring within 30 minutes at room temperature. researchgate.net The choice of solvent can influence the final product; conducting the oxidation in methanol can lead to the formation of the corresponding methyl benzoate (B1203000). researchgate.net

| Reaction | Reagent/Catalyst | Product | Key Features |

| Oxidation to Aldehyde | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in CH₂Cl₂ | 3-Methyl-5-(trifluoromethyl)benzaldehyde | High selectivity, rapid reaction (within 30 mins) researchgate.net |

| Oxidation to Ester | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in Methanol | Methyl 3-methyl-5-(trifluoromethyl)benzoate | One-step conversion from alcohol to ester researchgate.net |

| Dehydrogenation | Bifunctional metal catalyst (e.g., NH-Pd(0)@MNP) | 3-Methyl-5-(trifluoromethyl)benzaldehyde | Oxidant-free, environmentally benign researchgate.net |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification, providing access to a wide range of derivatives.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. The direct esterification with a carboxylic acid, such as acetic acid, is an equilibrium process that is often catalyzed by a strong acid. researchgate.net Heterogeneous acid catalysts, such as sulfated metal-incorporated mesoporous silicates (e.g., S-Fe-MCM-48), have been shown to be highly effective and reusable for the esterification of benzyl alcohol, yielding benzyl acetate with high selectivity. nih.gov Such catalysts offer advantages in terms of separation and reusability, making them suitable for industrial applications. nih.gov

Etherification: The formation of ethers from benzyl alcohols can be achieved through self-condensation (symmetrical etherification) or reaction with another alcohol (unsymmetrical etherification). Iron(III) chloride (FeCl₃) has been demonstrated as an inexpensive and environmentally benign catalyst for the symmetrical etherification of various benzyl alcohols in green solvents like propylene carbonate. acs.org This dehydration reaction produces water as the only stoichiometric byproduct. acs.org

| Reaction Type | Reagent | Catalyst | Product Example |

| Esterification | Acetic Acid | S-Fe-MCM-48 nih.gov | 3-Methyl-5-(trifluoromethyl)benzyl acetate |

| Symmetrical Etherification | Self-condensation | FeCl₃·6H₂O acs.org | Bis(3-methyl-5-(trifluoromethyl)benzyl) ether |

Derivatization for Specific Research Applications (e.g., trifluoroacetates for NMR quantification)

The presence of the trifluoromethyl (CF₃) group in this compound provides a powerful tool for analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The CF₃ group serves as a sensitive probe with a distinct signal, making it ideal for quantitative NMR (qNMR) and for studying molecular interactions.

Derivatization of the alcohol can be used to introduce a second fluorinated tag or a chiral auxiliary, enabling more complex NMR analyses. For instance, esterification with trifluoroacetic anhydride would yield the corresponding trifluoroacetate ester. This derivatization can be useful for qNMR applications where a fluorinated internal standard is employed.

Furthermore, derivatization is a key strategy for determining the enantiomeric purity of chiral compounds. While the target molecule itself is not chiral, it can be used as a derivatizing agent for chiral analytes. More commonly, related techniques involve three-component self-assembly reactions between a chiral analyte, a boronic acid (like 2-formylphenyl boronic acid), and an amine or alcohol to form stable complexes. bath.ac.uk The use of a fluorinated boronic acid template in such assemblies allows for the determination of enantiomeric excess by ¹⁹F NMR spectroscopy, which often provides superior signal dispersion compared to ¹H NMR. bath.ac.uk

Catalytic Approaches in the Synthesis and Transformation of this compound

Catalysis is central to the efficient synthesis and functionalization of this compound and its derivatives.

Noble Metal-Catalyzed Dehydrogenation Processes

Noble metals, particularly palladium (Pd) and ruthenium (Ru), are highly effective for the catalytic dehydrogenation of alcohols. Palladium supported on magnetic nanoparticles (e.g., NH-Pd(0)@MNP) has been used as an efficient and recyclable catalyst for the oxidant-free dehydrogenation of benzyl alcohol. researchgate.net This process is a key step in one-pot tandem reactions, demonstrating the utility of these catalysts in building molecular complexity under environmentally friendly conditions. researchgate.net The electronic properties of the benzyl alcohol, influenced by the methyl and trifluoromethyl groups, would affect the kinetics of such catalytic dehydrogenations.

Application in Cross-Coupling Reactions as a Precursor

Benzylic alcohols are increasingly being used as precursors in cross-coupling reactions, serving as alternatives to the more traditional organohalides. The key step is the activation of the benzylic C–O bond.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh₃)₄, can catalyze the direct Suzuki-Miyaura coupling of benzyl alcohols with boronic acids to form diarylmethanes. researchgate.net This reaction proceeds via the activation of the C–O bond and offers an atom-economical route to valuable structural motifs in the absence of additives. researchgate.net Therefore, this compound can be coupled with various aryl or heteroaryl boronic acids to synthesize functionalized diarylmethanes.

Nickel-Catalyzed Coupling: Nickel catalysts have been employed for the cross-coupling of benzyl alcohols with alkenyl triflates. nii.ac.jp In this process, a low-valent titanium reagent assists in the C–O bond homolysis to generate a benzyl radical, which then participates in the nickel-catalyzed cross-coupling cycle. nii.ac.jp

These catalytic methods highlight the potential of this compound as a readily available precursor for the construction of complex molecules through C-C bond formation.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ researchgate.net | Diarylmethane |

| Radical Cross-Coupling | Alkenyl triflate | Ni catalyst / Ti reagent nii.ac.jp | Allylarene |

Clay-Promoted Oligomerization Studies (drawing on 3,5-dimethyl benzyl alcohol example)

The oligomerization of benzyl alcohols using clay catalysts represents a significant area of interest in organic synthesis, offering pathways to polycyclic aromatic compounds. While specific studies on the clay-promoted oligomerization of this compound are not extensively detailed in published literature, a strong parallel can be drawn from research on structurally similar molecules, most notably 3,5-dimethylbenzyl alcohol. The experimental and theoretical studies on 3,5-dimethylbenzyl alcohol provide a robust framework for understanding and predicting the behavior of this compound under similar catalytic conditions.

The linear oligomerization of 3,5-dimethylbenzyl alcohol has been successfully induced using montmorillonite clay, a type of bentonite clay. This process is favored in acid-catalyzed reactions due to the high stability of the intermediate carbocation formed upon the activation of the benzyl alcohol's C-O bond.

Detailed Research Findings from the 3,5-Dimethylbenzyl Alcohol Model:

In a representative study, a suspension of 3,5-dimethylbenzyl alcohol was refluxed with a montmorillonite clay catalyst (specifically, Tonsil Optimum Extra) in a carbon disulfide solvent. The reaction proceeds until the substrate is consumed, a process monitored by thin-layer chromatography (TLC). The clay catalyst is then removed by filtration, and the resulting products are purified via column chromatography.

The primary product of this reaction is 1,3,5,7-tetramethylanthracene, which is formed via an intermediate, 1,3,5,7-tetramethyl-9,10-dihydroanthracene. The reaction mechanism is believed to involve the formation of a radical cation as a key intermediate, a species that has been characterized by Electron Paramagnetic Resonance (EPR). The highly acidic conditions provided by the clay are thought to induce the formation of these highly reactive radical species.

The table below summarizes the typical experimental setup and outcomes for the clay-promoted oligomerization of 3,5-dimethylbenzyl alcohol.

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | 3,5-Dimethylbenzyl alcohol |

| Catalyst | Montmorillonite clay (Tonsil) |

| Solvent | Carbon disulfide (CS2) |

| Reaction Condition | Reflux |

| Reaction Time | 15 hours (until substrate disappearance) |

| Key Intermediate | Radical cation |

| Primary Products | 1,3,5,7-tetramethyl-9,10-dihydroanthracene, 1,3,5,7-tetramethylanthracene |

Application to this compound:

Extrapolating from the 3,5-dimethylbenzyl alcohol model, a similar reaction pathway can be hypothesized for this compound. The presence of the acidic montmorillonite clay would be expected to catalyze the oligomerization through the formation of a benzylic carbocation or radical cation intermediate.

However, the electronic properties of the substituents on the aromatic ring would significantly influence the reaction's feasibility and rate. The 3,5-dimethylbenzyl alcohol possesses two electron-donating methyl groups, which stabilize the positive charge of the carbocation intermediate, facilitating the reaction. In contrast, this compound has one electron-donating methyl group and one strongly electron-withdrawing trifluoromethyl (CF₃) group. This trifluoromethyl group would destabilize the carbocation intermediate, likely rendering the oligomerization process slower and potentially requiring more stringent reaction conditions (e.g., higher temperatures or stronger acidic catalysts) compared to its dimethyl-substituted counterpart.

The expected products from the oligomerization of this compound would be substituted anthracene or dihydroanthracene derivatives, formed through a similar electrophilic aromatic substitution and subsequent cyclization/aromatization cascade. The resulting aromatic core would bear a substitution pattern derived from the starting material, likely leading to the formation of 1,7-dimethyl-3,5-bis(trifluoromethyl)anthracene and related isomers.

Applications in Advanced Organic Synthesis and Chemical Biology

3-Methyl-5-(trifluoromethyl)benzyl alcohol as a Key Intermediate in Complex Molecule Construction

As a stable and reactive intermediate, this compound provides a versatile platform for the introduction of the 3-methyl-5-(trifluoromethyl)phenyl moiety into a wide array of molecular architectures.

Fluorinated compounds are of immense interest in materials science and pharmaceuticals, and the development of libraries of fluorinated building blocks is a key strategy in modern drug discovery and agrochemical research. fluorochem.co.uk Compounds like this compound are integral to the expansion of these libraries. bldpharm.com The strategic placement of fluorine-containing groups can dramatically alter a molecule's reactivity, stability, and biological availability. fluorochem.co.uk While direct literature detailing the specific use of this compound to generate extensive building block libraries is not abundant, the general importance of such fluorinated scaffolds is well-established. nih.govsoton.ac.uk The reactivity of the benzyl (B1604629) alcohol allows for its conversion into a variety of other functional groups, thereby creating a diverse set of synthons from a single precursor.

The incorporation of the 3-methyl-5-(trifluoromethyl)phenyl group into diverse organic scaffolds, particularly heterocyclic ring systems, is a key application of this building block. While specific examples detailing the direct use of this compound are not extensively documented in the readily available literature, the closely related 3,5-bis(trifluoromethyl)benzyl moiety is frequently found in complex heterocyclic structures with significant biological activity. nih.gov For instance, this related motif has been successfully integrated into isoquinolone and pyrido[3,4-b]pyridine nuclei in the synthesis of potent receptor antagonists. nih.gov The principles guiding these syntheses suggest that this compound could be similarly employed to introduce its unique substitution pattern into a variety of ring systems, offering a pathway to novel chemical entities. The development of heterogeneous catalysts, such as nickel single atoms on carbon nitride, has also shown promise for the construction of complex molecular scaffolds, including those containing trifluoromethylated phenyl groups, through C(sp2)−C(sp3) coupling reactions under mild conditions. acs.org

The benzyl alcohol functionality of this compound makes it an excellent precursor for a range of other trifluoromethyl-substituted aromatic compounds. For example, the related compound, 3,5-bis(trifluoromethyl)benzyl alcohol, can be readily converted into the corresponding 3,5-bis(trifluoromethyl)benzyl halides through a halogenation reaction. google.com These halides are, in turn, valuable reagents for introducing the trifluoromethylated benzyl group into other molecules. This reactivity profile suggests that this compound can be similarly transformed into its corresponding benzyl halides, aldehydes, or other derivatives, further expanding its utility in organic synthesis.

Role in Medicinal Chemistry Research

The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and improve a drug's pharmacokinetic profile. The 3-methyl-5-(trifluoromethyl)phenyl motif is therefore of significant interest in medicinal chemistry.

The design of novel molecular scaffolds is a cornerstone of drug discovery. The 3-methyl-5-(trifluoromethyl)phenyl group, provided by this compound, can serve as a key component of such scaffolds. While this specific alcohol may not always be the primary scaffold itself, the structural motif it carries is frequently incorporated into larger molecules designed to interact with biological targets. For instance, pyrazole (B372694) derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to be potent inhibitors of drug-resistant bacteria, highlighting the importance of this substitution pattern in the design of new antimicrobial agents. mdpi.com The electronic properties of the trifluoromethyl group can significantly influence the binding of a molecule to its target receptor, a principle that is widely exploited in the design of new pharmacological agents. researchgate.net

While direct evidence for the use of this compound in the synthesis of the NK-1 receptor antagonist aprepitant (B1667566) is not found in the reviewed literature, a structurally very similar compound, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, is a key intermediate in its efficient stereoselective synthesis. acs.orgmdpi.com Aprepitant is an important therapeutic agent used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. wikipedia.org The synthesis of aprepitant involves the coupling of this chiral alcohol with a morpholine (B109124) derivative. acs.org The 3,5-bis(trifluoromethyl)phenyl group is a critical pharmacophore for high-affinity binding to the NK-1 receptor. mdpi.com The established role of this closely related compound underscores the potential of benzyl alcohols with trifluoromethyl substitutions as key building blocks in the synthesis of complex, therapeutically relevant molecules. The development of various N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl heterocycles as potent NK-1 receptor antagonists further emphasizes the significance of this structural motif in this therapeutic area. nih.gov

Modulating Bioavailability and Metabolic Stability through Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates. nih.gov The specific properties of the -CF3 group, such as its high electronegativity, steric bulk, and lipophilicity, can profoundly influence a molecule's behavior in a biological system. nih.govruhr-uni-bochum.de For a compound like this compound, the trifluoromethyl group is key to modulating its potential as a bioactive agent or a building block for such agents.

Detailed Research Findings:

Bioavailability and Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, a property that governs its ability to pass through biological membranes. nih.gov The Hansch constant (a measure of lipophilicity) for a -CF3 group is approximately 0.88. ruhr-uni-bochum.de This enhanced lipophilicity can facilitate absorption from the gastrointestinal tract and improve permeability across critical biological barriers, such as the blood-brain barrier. nih.gov For instance, the drug Riluzole, used for amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance lipophilicity and membrane permeability. nih.gov This principle suggests that the -CF3 group in this compound would similarly enhance its membrane transport properties. ruhr-uni-bochum.demdpi.com

Receptor Binding and Potency: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with biological targets. ruhr-uni-bochum.de This can lead to enhanced binding affinity and selectivity for specific receptors or enzymes, ultimately increasing the compound's potency. ruhr-uni-bochum.deresearchgate.net

The following table summarizes the key effects of trifluoromethylation on the physicochemical and pharmacological properties of a molecule.

| Property | Effect of Trifluoromethylation | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic (e.g., CYP450) oxidation. nih.govnih.gov |

| Lipophilicity | Increased | The -CF3 group is lipophilic (Hansch constant ≈ 0.88), enhancing membrane permeability. ruhr-uni-bochum.de |

| Bioavailability | Often Improved | Increased metabolic stability and better membrane transport lead to higher systemic exposure. nih.govruhr-uni-bochum.de |

| Binding Affinity | Can be Enhanced | The group's strong electron-withdrawing nature can modify molecular interactions with biological targets. ruhr-uni-bochum.de |

| Dipole Moment | Increased | The polarity of the C-F bonds creates a strong local dipole, influencing molecular interactions. ruhr-uni-bochum.de |

Potential in Materials Science and Functional Materials

The unique combination of a reactive alcohol functional group, a methyl group, and an electron-withdrawing trifluoromethyl group on an aromatic ring makes this compound a promising candidate for applications in materials science. While specific research on this exact molecule in materials applications is nascent, its properties, when compared to similar fluorinated building blocks, suggest significant potential.

Precursor for Fluorinated Polymers and Ligands

Fluorinated polymers are highly sought after for their exceptional properties, including thermal stability, chemical inertness, and low surface energy. This compound serves as a valuable precursor for creating such advanced materials.

Polymer Synthesis: The benzyl alcohol moiety (-CH2OH) is a versatile functional group that can be readily converted into other reactive groups, such as halides (e.g., benzyl bromide or chloride), or used directly in polymerization reactions like polycondensation or as an initiator for ring-opening polymerizations. google.com The resulting polymers would incorporate the trifluoromethylphenyl group as a repeating unit.

The table below outlines the functional groups of this compound and their relevance in synthesis.

| Functional Group | Chemical Formula | Role in Synthesis |

| Benzyl Alcohol | -CH₂OH | Reactive site for esterification, etherification, halogenation, and polymerization. google.com |

| Trifluoromethyl Group | -CF₃ | Imparts thermal stability, chemical resistance, hydrophobicity, and specific electronic properties to the final material. ruhr-uni-bochum.de |

| Aromatic Ring | -C₆H₃- | Provides a rigid structural backbone and a platform for further functionalization. |

| Methyl Group | -CH₃ | Influences solubility, processability, and steric properties of the resulting polymer or ligand. |

Building Block for Advanced Electronic and Photonic Materials

The electronic characteristics of this compound make it an attractive building block for organic electronic and photonic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Tuning Electronic Properties: The trifluoromethyl group is a potent electron-withdrawing group. ruhr-uni-bochum.de Incorporating it into a conjugated organic molecule can significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tunability is critical for designing materials with specific energy gaps and for facilitating efficient charge injection and transport in electronic devices.

Intermediate for Complex Molecules: Analogous compounds, such as 3,5-bis(trifluoromethyl)benzyl alcohol, are documented as useful intermediates for more complex molecules. google.com For example, it is used to prepare 3,5-bis(trifluoromethyl)benzyl halides, which are versatile reagents in organic synthesis. google.com This highlights the role of this compound as a foundational piece for constructing larger, functional organic systems for electronic and photonic applications.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy would be used to determine the number and type of hydrogen atoms in the molecule. For 3-Methyl-5-(trifluoromethyl)benzyl alcohol, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons of the benzyl (B1604629) group, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton. The splitting patterns (multiplicity) of these signals would reveal the number of adjacent protons, and the integration of the signals would correspond to the number of protons of each type.

Carbon (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, or attached to an electronegative atom). The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.

Fluorine (¹⁹F) NMR Applications

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy would be a crucial analytical tool. It would show a single, strong signal for the three equivalent fluorine atoms. The chemical shift of this signal is highly sensitive to the electronic environment.

Furthermore, ¹⁹F NMR can be applied in derivatization studies for the quantitative analysis of hydroxyl groups. By reacting the alcohol with a fluorine-containing derivatizing agent, a new fluorine signal is introduced, which can be integrated against an internal standard to precisely quantify the amount of the original alcohol. mdpi.com This method offers high sensitivity and a wide chemical shift range, minimizing signal overlap. mdpi.com

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for mapping out the complete molecular structure and connecting the substituent groups to the aromatic ring.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to specific functional groups. Key expected peaks would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the methyl and methylene groups.

Strong absorptions in the 1100-1350 cm⁻¹ range, characteristic of C-F stretching vibrations of the trifluoromethyl group.

Peaks in the 1450-1600 cm⁻¹ region associated with C=C stretching of the aromatic ring.

While detailed experimental data for this compound is not available, the principles outlined above form the basis of modern chemical analysis and would be applied to fully characterize this compound.

Raman Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pathways of this compound. The molecular formula of this compound is C₉H₉F₃O, with an average mass of 190.165 g/mol and a monoisotopic mass of 190.060549 g/mol . epa.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern is influenced by the substituents on the aromatic ring. For alcohols, the molecular ion peak can be small or absent, with common fragmentation including the cleavage of the C-C bond adjacent to the oxygen and the loss of a water molecule. libretexts.org

Analysis of related compounds provides further insight. The mass spectrum of 3-(Trifluoromethyl)benzyl alcohol (molecular weight 176.14 g/mol ) shows a molecular ion at m/z 176. chemicalbook.com Key fragments include ions at m/z 107 and 127. chemicalbook.com Similarly, 3,5-Bis(trifluoromethyl)benzyl alcohol (molecular weight 244.13 g/mol ) also has available mass spectrometry data. chemicalbook.comnist.gov For this compound, characteristic fragments would likely arise from the loss of small neutral molecules such as H₂O, CO, and radicals like •H, •CH₃, and •CF₃. The stability of the benzyl cation and the influence of the electron-withdrawing trifluoromethyl group and electron-donating methyl group will direct the fragmentation pathways.

Table 1: Predicted and Known Mass Spectrometry Data for Related Benzyl Alcohols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

|---|---|---|---|

| This compound | C₉H₉F₃O | 190.165 | 190 (M⁺), fragments from loss of H₂O, CH₃, CF₃ |

| 3-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 176 (M⁺), 127, 107 |

| 3,5-Bis(trifluoromethyl)benzyl alcohol | C₉H₆F₆O | 244.13 | 244 (M⁺), 195, 175, 127 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for analyzing volatile compounds like benzyl alcohol derivatives. For the analysis of benzyl alcohol and benzaldehyde, a non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methylsiloxane (e.g., HP-5 or DB-5) or a wax-based column (e.g., Elite-WAX), is often effective. researchgate.net

A typical GC method would involve a temperature program, for instance, starting at a lower temperature (e.g., 70-100°C) and ramping up to a higher temperature (e.g., 250°C) to ensure the elution of all components. researchgate.net For benzyl alcohol analysis in injectable suspensions, a GC-MS method has been developed using methanol (B129727) as the extraction solvent, with a well-resolved peak obtained at a retention time of 10.6 minutes. scholarsresearchlibrary.com The conversion of benzyl alcohols can be monitored by GC, as demonstrated in studies involving the hydrogenation of methyl benzoate (B1203000) where benzyl alcohol is a product. rsc.org Given its properties, this compound is amenable to GC analysis for purity assessment and reaction monitoring under similar conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. For aromatic compounds like benzyl alcohol and its derivatives, reverse-phase HPLC is commonly employed. sielc.com

A typical HPLC method for benzyl alcohol uses a C18 or a specialized reverse-phase column like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for better peak shape. sielc.com The separation of fluorinated compounds can be optimized by using fluorinated eluents like trifluoroethanol (TFE) with a standard C8 column, which can enhance separation based on fluorine content percentage. sielc.com The separation of aromatic fluoro-compounds from their nitro-precursors has been achieved using liquid chromatography with an alkaline liquid eluent and a long-chain alkylated solid phase carrier. sigmaaldrich.com Given these principles, an effective HPLC method for this compound would likely involve a reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of an acetonitrile/water or methanol/water gradient.

Table 2: Typical Chromatographic Conditions for Benzyl Alcohol Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC | 5% Phenyl Methylpolysiloxane (HP-5) | Helium or Hydrogen | FID or MS |

X-ray Crystallography for Precise Solid-State Structure Determination (drawing on related trifluoromethyl compounds)

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, valuable inferences can be drawn from the structures of related trifluoromethyl-substituted compounds. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (drawing on oligomerization studies of related compounds)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radical intermediates. The oxidation of benzyl alcohol can proceed through radical pathways, and EPR, often combined with spin trapping techniques, can identify the transient radicals formed. researchgate.netcdnsciencepub.com

In studies of benzyl alcohol oxidation, EPR has been used to detect radicals like the benzyl radical (PhCH₂•) and the hydroxybenzyl radical (PhĊHOH). cdnsciencepub.com Spin trapping agents, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), are used to convert short-lived radicals into more stable radical adducts that are observable by EPR. chemrxiv.org For example, during the oxidation of benzyl alcohol over a cobalt catalyst, EPR spectroscopy was used to investigate the radical intermediates formed. researchgate.net Similarly, in the oxidation of aqueous benzyl alcohol under ultrasound irradiation, EPR spectra confirmed the scavenging of •OH radicals by benzyl alcohol. chemrxiv.org Although direct EPR studies on this compound are not available, it is expected that its oxidation would generate analogous benzylic radical intermediates. The electronic properties of the methyl and trifluoromethyl substituents would influence the stability and reactivity of these radicals. EPR studies on conjugated oligomers also demonstrate the technique's utility in analyzing spin distribution in complex systems, which is relevant for understanding potential polymerization or degradation pathways involving radical intermediates. miamioh.edu

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic and geometric properties of molecules. Through DFT calculations, a detailed understanding of the optimized geometry, conformational possibilities, electrostatic potential, and frontier molecular orbitals of 3-Methyl-5-(trifluoromethyl)benzyl alcohol can be achieved.

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For benzyl (B1604629) alcohol and its derivatives, the orientation of the hydroxymethyl group relative to the benzene (B151609) ring is a key conformational feature. Studies on benzyl alcohol itself have shown that it is a highly flexible molecule, allowing for nearly unhindered rotation around the C-C and C-O bonds figshare.com. This flexibility suggests that this compound also likely exists as a mixture of conformers in the gas phase and in solution.

Conformational analysis of benzyl alcohol has identified both exo and endo minimum energy structures figshare.com. The relative energies of these conformers are typically very small, often less than 3 kcal/mol, indicating that the entire conformational space is easily accessible at room temperature figshare.com. For this compound, the presence of the methyl and trifluoromethyl groups on the benzene ring would influence the rotational barrier and the relative stability of different conformers due to steric and electronic effects. Detailed DFT calculations would be necessary to precisely determine the preferred conformations and the energy barriers between them.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | ~1.39 | ||

| C-CH3 | ~1.51 | ||

| C-CF3 | ~1.50 | ||

| C-CH2OH | ~1.52 | ||

| C-O | ~1.43 | ||

| O-H | ~0.96 | ||

| C-C-O | ~112 | ||

| C-O-H | ~109 | ||

| C(ring)-C-C-O | Variable (Defines Conformation) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show a region of high electron density (red) around the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group and the regions around the electron-withdrawing trifluoromethyl group would likely exhibit a positive electrostatic potential (blue). The aromatic ring would display a complex potential distribution influenced by the opposing electronic effects of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group. This detailed charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating character of these moieties. The LUMO, in contrast, would likely be distributed over the benzene ring and significantly influenced by the electron-withdrawing trifluoromethyl group. The presence of the trifluoromethyl group is anticipated to lower the energy of the LUMO, thereby affecting the HOMO-LUMO gap. The energy gap is a critical parameter for understanding the electronic absorption properties of the molecule and its potential for charge transfer interactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.0 to -6.5 |

| ELUMO | -1.5 to -1.0 |

| Energy Gap (ΔE) | 5.5 to 5.0 |

Quantum Chemical Investigations of Reactivity and Reaction Mechanisms

Quantum chemical calculations provide a deeper understanding of the reactivity of this compound by quantifying various reactivity descriptors and exploring potential reaction pathways.

Ionization Potential (I) : The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of a molecule's resistance to charge transfer, calculated as η = (I - A) / 2.

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile, calculated as ω = χ2 / (2η).

By calculating these descriptors for this compound, one can predict its tendency to participate in various chemical reactions and compare its reactivity to that of other related compounds.

Table 3: Hypothetical Global Reactivity Descriptors for this compound Note: This table is illustrative and based on hypothetical HOMO and LUMO energies.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 - 7.0 |

| Electron Affinity (A) | 1.0 - 1.5 |

| Electronegativity (χ) | 3.75 - 4.25 |

| Chemical Hardness (η) | 2.75 - 2.5 |

| Electrophilicity Index (ω) | 2.5 - 3.6 |

While this compound itself does not exhibit classical tautomerism, the principles of tautomeric stability in related trifluoromethyl-containing compounds can provide insights into its chemical behavior. For instance, in molecules with adjacent carbonyl and hydroxyl groups, the presence of a trifluoromethyl group can significantly influence the position of the keto-enol equilibrium. The strong electron-withdrawing nature of the CF3 group can stabilize the enol form through intramolecular hydrogen bonding and by increasing the acidity of the enolic proton.

Although not directly applicable to the tautomerism of this compound, this understanding of the electronic effects of the trifluoromethyl group is relevant to its reactivity. For example, the acidity of the benzylic alcohol proton will be influenced by the CF3 group, which could affect its participation in reactions such as esterification or etherification. Computational studies could be employed to calculate the pKa of the hydroxyl proton and to model the transition states of reactions involving this group, thereby providing a quantitative understanding of the influence of the trifluoromethyl substituent on the reactivity of the benzylic alcohol moiety.

Prediction and Validation of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to validate experimental findings or to characterize molecules that have not yet been synthesized.

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying functional groups within a molecule. Theoretical vibrational spectra for this compound can be simulated using quantum chemical calculations, most commonly DFT. theaic.org The process involves first optimizing the molecule's equilibrium geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.net

The simulated spectra for this compound would be expected to show characteristic peaks corresponding to its specific functional groups. While direct simulations are not available in the literature, a predictive table of key vibrational frequencies can be constructed based on known ranges for similar compounds. theaic.orgnih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| O-H stretch | 3600 - 3200 | Strong (IR), Weak (Raman) | Broad in the presence of hydrogen bonding. |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Characteristic of the benzene ring. |

| Aliphatic C-H stretch (CH₃, CH₂) | 3000 - 2850 | Medium | From the methyl and benzylic methylene (B1212753) groups. |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong | Multiple bands expected due to the substituted ring. |

| C-O stretch | 1260 - 1000 | Strong (IR) | Associated with the benzyl alcohol moiety. |

| C-F stretch (asymmetric & symmetric) | 1350 - 1100 | Very Strong (IR) | Characteristic, intense absorptions for the -CF₃ group. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The standard method involves using the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT calculations. aps.org After optimizing the molecular geometry, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS).

For this compound, the predicted chemical shifts would be heavily influenced by the electronic environment created by the substituents. The electron-donating methyl group tends to increase shielding (lower chemical shift), while the strongly electron-withdrawing trifluoromethyl group causes significant deshielding (higher chemical shift) of nearby nuclei.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reasoning for Prediction |

|---|---|---|

| ¹H (Aromatic) | 7.3 - 7.8 | Protons on the aromatic ring are deshielded. The proton between the two substituents (at C4) would likely have the highest shift. |

| ¹H (CH₂) | ~4.7 | Benzylic protons adjacent to the oxygen and the aromatic ring are deshielded. |

| ¹H (CH₃) | ~2.4 | Typical range for a methyl group attached to an aromatic ring. |

| ¹H (OH) | Variable (1.5 - 4.0) | Shift is dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| ¹³C (C-CF₃) | ~130 (with C-F coupling) | Deshielded by the -CF₃ group; will appear as a quartet in proton-decoupled spectra due to coupling with ¹⁹F. |

| ¹³C (CF₃) | ~124 (with C-F coupling) | Carbon of the trifluoromethyl group, expected to show a large C-F coupling constant. |

| ¹³C (C-CH₃) | ~139 | Aromatic carbon attached to the methyl group. |

| ¹³C (CH₂) | ~64 | Benzylic carbon deshielded by the attached oxygen. |

| ¹³C (CH₃) | ~21 | Typical shift for an aromatic methyl carbon. |

Thermodynamic Property Calculations and Reaction Energetics

Computational chemistry enables the calculation of key thermodynamic properties, providing insight into the stability and reactivity of molecules. mdpi.com Properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and heat capacity (Cp) can be determined from first principles using methods like DFT. nih.gov

For this compound, the combination of an electron-donating group (-CH3) and an electron-withdrawing group (-CF3) creates a complex electronic landscape that influences its stability and the energetics of its reactions. For instance, in a reaction involving the hydroxyl group, the energetics will be affected by how the substituents stabilize or destabilize intermediates and transition states. DFT calculations can quantify these effects, predicting whether a reaction is likely to be exothermic or endothermic and determining its free energy change to predict spontaneity. These calculations are vital for understanding the reactivity of fluorinated compounds in various chemical processes. acs.orgnih.gov

| Thermodynamic Property | Predicted Value (Example) | Significance |

|---|---|---|

| Standard Enthalpy of Formation (Gas) | -700 to -800 kJ/mol | Indicates the energy change when the compound is formed from its constituent elements in their standard states. The large negative value reflects the stability imparted by the C-F bonds. |

| Standard Gibbs Free Energy of Formation (Gas) | -550 to -650 kJ/mol | Determines the thermodynamic stability of the compound relative to its elements. A large negative value indicates a thermodynamically stable molecule. |

| Ideal Gas Heat Capacity (Cp) | ~150 - 200 J/mol·K | Represents the amount of heat required to raise the temperature of the substance by one degree; important for chemical engineering calculations. |

Note: The values in the tables are predictive and based on computational methodologies and data for analogous compounds. They serve as reasoned estimates in the absence of direct experimental or computational data for this compound.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Methyl-5-(trifluoromethyl)benzyl alcohol and its derivatives is increasingly geared towards green and sustainable practices. These methodologies aim to reduce environmental impact, improve safety, and enhance efficiency compared to traditional synthetic routes. Key areas of development include biocatalysis and continuous flow chemistry.

Biocatalysis: A promising sustainable route involves the asymmetric biocatalytic reduction of the corresponding ketone, 3-methyl-5-(trifluoromethyl)acetophenone. This approach utilizes whole-cell biocatalysts or isolated enzymes (ketoreductases) to produce chiral alcohols with high enantiomeric excess. Research on analogous compounds, such as 3,5-bis(trifluoromethyl) acetophenone, has demonstrated the feasibility of using newly isolated bacterial strains like Leifsonia xyli to achieve high conversion rates and excellent stereoselectivity nih.govdntb.gov.ua. This method offers a green alternative to conventional reductions that often require stoichiometric metal hydride reagents.

Continuous Flow Chemistry: The adoption of continuous flow microreactor systems presents another avenue for sustainable synthesis and transformation. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and potential for seamless multi-step synthesis. For instance, the oxidation of benzyl (B1604629) alcohols to aldehydes, a common transformation, has been successfully performed in continuous flow systems, achieving high yields and selectivity under milder conditions than traditional batch reactions tubitak.gov.trresearchgate.netresearchgate.net. The integration of photocatalysis with flow systems is particularly powerful for trifluoromethylation reactions and subsequent transformations, enabling efficient and scalable production elsevierpure.comacs.org.

| Methodology | Key Advantages | Relevant Examples for Analogs |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone nih.gov. |

| Continuous Flow | Enhanced safety, precise process control, scalability, process intensification. | Swern oxidation of benzyl alcohol tubitak.gov.trresearchgate.net; Photocatalytic trifluoromethylation elsevierpure.comacs.org. |

| Mechanochemistry | Reduced or no solvent use, rapid reaction times, energy efficiency. | Solid-state nucleophilic fluorination using KF rsc.org. |

Exploration of Advanced Catalytic Systems for Selective Transformations

Once synthesized, the reactivity of this compound can be harnessed through advanced catalytic systems to create a diverse range of valuable derivatives. Research is focused on developing catalysts that offer high selectivity for specific transformations of the alcohol group or C-H bonds within the molecule.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for green chemical transformations. For benzyl alcohols, photocatalytic systems can drive selective oxidations to the corresponding aldehyde with high conversion and selectivity, often using water as a solvent and air as the oxidant uniovi.esresearchgate.net. Furthermore, photocatalysis can enable novel transformations such as the deoxyfluorination of benzyl alcohols, providing a direct route to benzyl fluorides, which are important motifs in pharmaceuticals rsc.org.

C-H Activation: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical strategy for molecular diversification. While specific applications to this compound are yet to be reported, the field of C-H activation offers immense potential rcsi.science. Future research could explore the use of transition metal catalysts to selectively functionalize the C-H bonds of the methyl group or the aromatic ring, enabling the introduction of new functional groups without the need for pre-functionalized starting materials. For example, transient directing groups could be employed to achieve regioselective arylation or alkylation acs.org.

| Catalytic System | Transformation | Potential Advantages |

| Photocatalysis | Selective Oxidation (Alcohol to Aldehyde) | Mild conditions, use of light as a reagent, green oxidants (e.g., air) uniovi.es. |

| Deoxyfluorination (Alcohol to Fluoride) | Direct conversion to valuable fluorinated compounds rsc.org. | |

| C-H Activation | Arylation/Alkylation of Methyl or Aryl C-H | High atom economy, reduced synthetic steps, novel derivatization acs.org. |

Expansion into New Areas of Bioactive Molecule Discovery and Drug Development

The presence of the trifluoromethyl (-CF3) group makes this compound a highly attractive scaffold for medicinal chemistry and drug discovery. The -CF3 group is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.

This compound serves as a "fluorinated building block," a class of molecules that are foundational in the synthesis of new pharmaceuticals and agrochemicals sigmaaldrich.comapolloscientific.co.uk. In fragment-based drug discovery, small, functionalized molecules like (S)-(+)-α-(Trifluoromethyl)benzyl alcohol are used as starting points to build more complex and potent drug candidates targetmol.com. Similarly, this compound can be used to synthesize libraries of novel compounds for screening against various biological targets.

For example, trifluoromethyl-substituted benzyl groups have been incorporated into antimalarial agents like Plasmodione, where they are crucial for activity mdpi.com. They have also been used in the design of chemical probes to study biological processes, where the benzylic trifluoromethyl group was shown to accelerate probe activation nih.gov. Furthermore, strategic placement of trifluoromethylated benzyl groups on glycosyl donors has been shown to significantly improve stereoselectivity in the synthesis of complex carbohydrates, a critical challenge in glycochemistry nih.gov. These examples highlight the broad potential for derivatives of this compound in creating next-generation therapeutic agents and research tools.

Design of Next-Generation Materials with Tailored Properties

The unique combination of a reactive hydroxyl group and a fluorinated aromatic ring makes this compound a promising candidate for the development of advanced materials. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

One key area of exploration is in polymer chemistry. Fluorinated alcohols can serve as initiators for the ring-opening polymerization of monomers like lactide. This approach has been used to create polylactide (PLA) polymers with fluorocarbon end-groups, which then migrate to the polymer's surface, modifying its properties to create more hydrophobic or biocompatible surfaces without altering the bulk characteristics of the material researchgate.net. It is conceivable that this compound could be used in a similar fashion to create functional polymers for biomedical applications or advanced coatings. The polymerization of benzyl alcohol itself on acidic catalysts has been studied, suggesting that derivatives could also be used directly as monomers to produce polybenzyls with unique properties conferred by the methyl and trifluoromethyl substituents.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions. For a compound like this compound, AI can be integrated at multiple stages of its lifecycle.

Property Optimization: Machine learning models are increasingly used to predict the physicochemical and biological properties of molecules before they are ever synthesized. This in silico screening allows researchers to design and prioritize candidate molecules with desired characteristics. For instance, ML models can predict the fluorination strength of different reagents, aiding in the design of synthetic pathways for fluorinated compounds rsc.org. Similarly, ML could be used to screen a virtual library of derivatives of this compound to identify candidates with high predicted bioactivity or specific material properties, thus focusing laboratory efforts on the most promising compounds reddit.com.

| AI/ML Application | Description | Potential Impact on this compound |

| Retrosynthesis Planning | AI algorithms propose synthetic routes from target molecule to available starting materials. | Faster identification of efficient and novel synthetic pathways for derivatives technologynetworks.com. |

| Reaction Optimization | ML models predict reaction outcomes (e.g., yield) based on reactants and conditions. | Rapid optimization of reaction conditions, reducing experimental cost and time ucla.edu. |

| Property Prediction | Models predict biological activity, toxicity, or material properties from molecular structure. | In silico screening of virtual libraries to prioritize high-potential derivatives for synthesis reddit.com. |

Q & A

Q. What are the optimal synthetic routes for 3-methyl-5-(trifluoromethyl)benzyl alcohol, and how do substituents influence reaction efficiency?

The synthesis typically involves multi-step functionalization of a benzene ring. For analogs like 3-bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol, bromination/chlorination precedes trifluoromethylation, followed by hydroxylation . The electron-withdrawing trifluoromethyl group may slow electrophilic substitution, requiring careful control of reaction conditions (e.g., temperature, catalysts). Purification often employs column chromatography or distillation, as noted in 3-hydroxybenzyl alcohol synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what challenges arise due to fluorine atoms?

NMR (¹H, ¹³C, and ¹⁹F) is critical. The trifluoromethyl group causes splitting in ¹H NMR due to coupling with fluorine nuclei, complicating peak assignment. For example, 4-(trifluoromethyl)benzyl alcohol exhibits distinct ¹⁹F signals at δ -62.5 ppm . Mass spectrometry (MS) confirms molecular weight, while IR identifies O-H stretches (~3300 cm⁻¹). Challenges include signal overlap in crowded aromatic regions and fluorine’s impact on chemical shifts.

Q. How can researchers ensure the purity of this compound, and what analytical methods validate it?

Purification via fractional distillation or preparative HPLC is recommended. For analogs like 4-chloro-3-(trifluoromethyl)benzyl alcohol, purity >95% is achievable through repeated crystallization . Analytical validation combines HPLC (with UV detection at 254 nm) and GC-MS. Differential scanning calorimetry (DSC) can assess melting behavior, though some analogs remain liquids at ambient temperatures .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For (3-bromo-5-methylphenyl)methanol analogs, DFT reveals electron-deficient regions near bromine and methyl groups, guiding nucleophilic attack sites . Solvent effects and substituent electronegativity (e.g., CF₃ vs. CH₃) are modeled to explain reaction kinetics .

Q. What mechanistic insights exist for reactions involving this compound as an intermediate?

Kinetic studies on 4-(trifluoromethyl)benzyl alcohol in phosphonoformate prodrug synthesis show rate-limiting steps dependent on steric hindrance from the trifluoromethyl group . Isotopic labeling (e.g., D₂O exchange) can track hydroxyl proton participation in hydrogen bonding, as seen in benzyl alcohol analogs .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies may arise from polymorphic forms or impurities. For instance, 4-(trifluoromethyl)benzyl alcohol is water-soluble , while 3-(trifluoromethoxy)benzyl alcohol is hydrophobic (logP = 2.08) . Systematic studies under controlled humidity/temperature, paired with X-ray crystallography, clarify stability profiles .

Q. What strategies mitigate safety risks during large-scale synthesis of this compound?

Safety protocols for analogs emphasize avoiding skin contact, using fume hoods, and storing away from oxidizers . The trifluoromethyl group’s thermal stability reduces decomposition risks, but bromine/chlorine substituents in related compounds necessitate inert atmospheres . Toxicity assessments via zebrafish assays or in vitro cytotoxicity screens are advised for novel derivatives .

Methodological Challenges

Q. How do steric and electronic effects of the 3-methyl and 5-trifluoromethyl groups influence regioselectivity in further functionalization?

The methyl group’s electron-donating nature directs electrophiles to the para position, while the trifluoromethyl group’s electron-withdrawing effect deactivates the ring. Competition between these effects is studied via Hammett plots or computational electrostatic potential maps . For example, nitration of 4-(trifluoromethyl)benzyl alcohol occurs meta to the CF₃ group .

Q. What role does hydrogen bonding play in the crystallization of this compound?

Crystallographic data for analogs like 4-chloro-3-(trifluoromethyl)benzyl alcohol show intermolecular O-H···O and C-F···H interactions, stabilizing the lattice . Varying solvent polarity (e.g., ethanol vs. hexane) modulates crystal packing, as seen in 3-hydroxybenzyl alcohol studies .

Emerging Applications

Q. Can this compound serve as a precursor for bioactive molecules?

Trifluoromethyl groups enhance metabolic stability in pharmaceuticals. For 4-(trifluoromethyl)benzyl alcohol, derivatives show promise in kinase inhibitor synthesis . Structure-activity relationship (SAR) studies could explore methyl/CF₃ substitutions for optimizing lipophilicity and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.